REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH:9]1[CH:14]=[CH:13][C:12]([C:15](Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=[CH:11][CH:10]=1.C(Cl)(=O)C1C=CC=CC=1.C(N(CC)C(C)C)(C)C.SC[C@H]([C@@H](CS)O)O>CN(C)C=O.CN(C)C=O.CO>[C:12]1([C:15]2[S:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)S
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
|
Name
|
|
Quantity
|
0.116 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0.173 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
dithiothreitol
|
Quantity
|
0.031 g
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
|
Quantity
|
5.5 (± 0.5) mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N,N-dimethylformamide methanol
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken for 3 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then, the resin was filtered
|
Type
|
WASH
|
Details
|
washed with 5×10 ml N,N-dimethylformamide and 5×10 ml methylene chloride
|
Type
|
ADDITION
|
Details
|
was then treated with 20 ml portions of 65% trifluoroacetic acid/methylene chloride and 5% triethylsilane/methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The obtained filtrates were concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain an oily residue, which
|
Type
|
WAIT
|
Details
|
After 3 hr of standing at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |